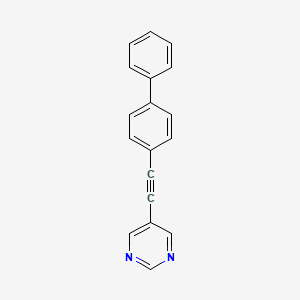

5-Biphenyl-4-ylethynyl-pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12N2 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

5-[2-(4-phenylphenyl)ethynyl]pyrimidine |

InChI |

InChI=1S/C18H12N2/c1-2-4-17(5-3-1)18-10-8-15(9-11-18)6-7-16-12-19-14-20-13-16/h1-5,8-14H |

InChI Key |

WSPLFBLWQURLSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CN=CN=C3 |

Origin of Product |

United States |

The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of contemporary chemical and biological science. mdpi.comwikipedia.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. gsconlinepress.comsciencenotes.org This inherent biological relevance has spurred extensive research into pyrimidine derivatives for medicinal applications. researchtrend.netresearchgate.net

Beyond its role in biological systems, the pyrimidine scaffold is a versatile building block in materials science. researchgate.net Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, imparts unique electronic properties to molecules in which it is incorporated. researchgate.net This has led to its use in the development of functional materials for electronics and photonics. The ability to readily modify the pyrimidine ring at its 2, 4, 5, and 6 positions allows for fine-tuning of its physical and chemical properties, making it an attractive scaffold for creating a vast array of functional molecules. nih.gov

The Architectural Role of Ethynyl Linkages

Ethynyl (B1212043) linkages, characterized by a carbon-carbon triple bond, serve as rigid and linear connectors in molecular design. nih.gov This structural rigidity helps to maintain a well-defined distance and orientation between different functional parts of a molecule, a crucial aspect in the design of materials with specific electronic or photophysical properties.

The primary role of the ethynyl bridge is to facilitate electronic communication between the molecular fragments it connects. nih.gov The π-orbitals of the triple bond can overlap with the π-systems of adjacent aromatic rings, creating an extended conjugated system. wikipedia.org This delocalization of electrons across the molecule can lead to desirable properties such as enhanced charge transport and altered absorption and emission of light. researchgate.net In the context of materials science, ethynyl linkages are frequently employed in the construction of "molecular wires" and other components for organic electronic devices.

The Functional Integration of Biphenyl Moieties

In the realm of organic electronics, biphenyl (B1667301) derivatives are widely used as building blocks for organic light-emitting diodes (OLEDs) and other devices. researchgate.netrsc.org The extended π-system of biphenyl can facilitate charge transport, and by introducing different substituent groups onto the phenyl rings, the electronic properties of the molecule can be precisely tuned. royalsocietypublishing.orgarabjchem.org The incorporation of biphenyl moieties into larger conjugated systems can enhance thermal stability and influence the material's ability to form stable thin films, which is critical for device fabrication. nih.gov

Research Trajectories for Pyrimidine Ethynyl Biphenyl Architectures

Strategies for Pyrimidine Core Construction

The pyrimidine ring, a cornerstone of numerous biologically active compounds, can be assembled through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of a 5-substituted pyrimidine, a key intermediate would be a suitably substituted three-carbon component.

One classical approach is the Pinner synthesis, which can be adapted to produce highly substituted pyrimidines. researchgate.net This involves the reaction of a β-keto ester with an amidine. Modifications to this reaction, such as using ultrasound irradiation, have been shown to improve yields and reaction times. mdpi.com Another versatile method is the multicomponent reaction, where several starting materials react in a single step to form the pyrimidine ring. For instance, a three-component reaction of ketones, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and ammonium (B1175870) acetate, promoted by ammonium iodide, can yield a broad range of substituted pyrimidines under solvent-free conditions. mdpi.com

Furthermore, the construction of the pyrimidine core can be achieved through the functionalization of a pre-existing pyrimidine ring. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of substituents at specific positions of the pyrimidine nucleus without the need for pre-functionalized starting materials. documentsdelivered.com

A particularly relevant strategy for synthesizing 5-substituted pyrimidines involves the use of chalcones. The cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide (B78521) provides a straightforward route to pyrimidine derivatives. This method is both simple and economical for accessing specific substitution patterns.

Introduction of Ethynyl Linkages: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of the ethynyl group at the C-5 position of the pyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

Sonogashira Coupling and Variants

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov For the synthesis of 5-Biphenyl-4-ylethynyl-pyrimidine, this would typically involve the reaction of a 5-halopyrimidine (e.g., 5-iodopyrimidine (B189635) or 5-bromopyrimidine) with 4-ethynylbiphenyl. The reaction is generally carried out under mild conditions, often at room temperature, using an amine base such as triethylamine (B128534) or diethylamine, which can also serve as the solvent. nih.gov

The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. The use of a copper co-catalyst, typically CuI, is standard, although copper-free Sonogashira variants have been developed to circumvent issues related to the homocoupling of the alkyne (Glaser coupling). nih.gov These copper-free methods often require alternative reaction conditions or more specialized ligand systems to facilitate the catalytic cycle.

Research has demonstrated the successful Sonogashira coupling of various substituted pyrimidines. For instance, the coupling of 5-iodopyrimidine nucleotides with propargylamine (B41283) proceeds with high regioselectivity and chemoselectivity. nii.ac.jp

| Halopyrimidine | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Iodo-2'-deoxyuridine | Propyne | Pd(PPh₃)₄, CuI | Et₃N | DMF | Good | rsc.org |

| 5-Iodocytosine | Propargylamine | Pd(PPh₃)₄, CuI | Et₃N | DMF | High | nii.ac.jp |

| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 95 | organic-chemistry.org |

Alternative Acetylenic Bond Formation Methods

While the Sonogashira coupling is the most common method, other strategies for forming acetylenic bonds exist. These can include reactions of metal acetylides with electrophilic pyrimidine derivatives. However, the versatility and high functional group tolerance of the Sonogashira reaction make it the preferred choice for complex molecule synthesis.

Assembly of the Biphenyl Moiety: Suzuki–Miyaura and Related Biaryl Coupling Reactions

The formation of the biphenyl moiety is a critical step in the synthesis of 5-Biphenyl-4-ylethynyl-pyrimidine. The Suzuki–Miyaura cross-coupling reaction is the gold standard for this transformation due to its mild reaction conditions, commercial availability of boronic acids, and excellent functional group tolerance. jchemrev.com

This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a base. In the context of our target molecule, this could be achieved in two ways:

Coupling of a 5-ethynyl-halobiphenyl with a pyrimidineboronic acid.

Coupling of a 5-ethynylpyrimidine (B139185) with a 4-halobiphenylboronic acid.

A more common and often more practical approach involves the coupling of a halogenated pyrimidine derivative with a biphenylboronic acid. For example, a study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated successful Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The choice of base and solvent was found to be crucial for achieving good yields, with K₃PO₄ and 1,4-dioxane (B91453) being an effective combination. mdpi.com

| Arylboronic Acid | Base | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | K₃PO₄ | Toluene | 40 |

| Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |

| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 75 |

The sequence of the Sonogashira and Suzuki couplings is a key strategic decision. It is often advantageous to perform these reactions sequentially on a dihalogenated pyrimidine. For instance, starting with a 5-bromo-X-chloropyrimidine, a regioselective Suzuki coupling could be performed first at the more reactive chloro- position, followed by a Sonogashira coupling at the bromo- position. The differing reactivity of the halogen atoms allows for a controlled, stepwise introduction of the desired substituents.

Directed Functionalization and Chemical Transformations

Modern synthetic chemistry increasingly relies on directed functionalization to modify complex molecules with high precision. For pyrimidine derivatives, directing groups can be employed to guide transition metal catalysts to a specific C-H bond, enabling its activation and subsequent functionalization. rsc.org This strategy can be used to introduce substituents at positions that are not readily accessible through classical methods. For example, a pyrimidine-based directing group can facilitate meta-C-H functionalization of arenes. rsc.org

Once the core structure of 5-Biphenyl-4-ylethynyl-pyrimidine is assembled, further chemical transformations can be carried out to introduce additional functional groups if required. The pyrimidine ring itself can undergo various reactions, including nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.

Considerations in Reaction Scalability and Yield Optimization

The transition from laboratory-scale synthesis to larger-scale production presents a unique set of challenges. For the key cross-coupling reactions, scalability and yield optimization are of paramount importance. Factors such as catalyst loading, reaction time, temperature, and the choice of reagents and solvents must be carefully optimized.

For the Suzuki-Miyaura reaction, the use of micellar catalysis has emerged as a sustainable and scalable approach. A kilogram-scale synthesis of a substituted pyrimidine via a Suzuki-Miyaura coupling has been reported using the vitamin E-derived surfactant TPGS-750-M in water, highlighting the potential for environmentally benign and industrially viable processes.

Optimizing the Sonogashira reaction for scale-up often involves minimizing the amount of the palladium catalyst and, in some cases, using a copper-free system to avoid side reactions and simplify purification. The development of highly active and robust catalyst systems is an ongoing area of research aimed at improving the efficiency and cost-effectiveness of these transformations.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of 5-biphenyl-4-ylethynyl-pyrimidine at the atomic level.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

The electronic properties of pyrimidine and biphenyl derivatives are heavily influenced by their molecular orbital compositions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the chemical reactivity and electronic transitions. researchgate.netresearchgate.net For biphenyl, the HOMO and LUMO are derived from the π-orbitals of the two benzene (B151609) rings. researchgate.net The interaction between the pyrimidine and biphenyl moieties through the ethynyl linker in 5-biphenyl-4-ylethynyl-pyrimidine would lead to a delocalized π-system, affecting the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a critical parameter in designing novel materials and drugs. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to calculate the energies of these frontier orbitals and map their electron density distributions. nih.gov The molecular electrostatic potential (MEP) is another important descriptor derived from the electronic structure, which helps in identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attacks. nih.gov

Conformational Analysis and Molecular Geometries

The three-dimensional structure of 5-biphenyl-4-ylethynyl-pyrimidine is crucial for its function. Conformational analysis helps in identifying the most stable arrangement of the molecule's atoms in space. For biphenyl derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings. In pyrimidine-biphenyl systems, the preferred conformation of the core structure can significantly influence its properties. nih.gov For instance, in related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the orientation of a phenyl ring relative to the pyrimidine core has been shown to be a critical factor. mdpi.com Computational methods can predict these geometries and the energy barriers between different conformations.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For pyrimidine derivatives, characteristic infrared (IR) stretching frequencies for C=N and N-H bonds, as well as proton and carbon nuclear magnetic resonance (NMR) chemical shifts, can be calculated. nih.gov For instance, in a study of pyrimidine derivatives, a strong stretching absorption band for the C=N of the pyrimidine ring was observed around 1620 cm⁻¹, and aromatic protons appeared in the range of 6.37 - 7.93 ppm in the ¹H-NMR spectrum. nih.gov Theoretical calculations using methods like GIAO (Gauge-Including Atomic Orbital) can provide accurate predictions of NMR chemical shifts. epstem.net

Molecular Dynamics Simulations: Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com For a molecule like 5-biphenyl-4-ylethynyl-pyrimidine, MD simulations can explore its conformational landscape, revealing how the molecule flexes and changes shape in different environments. nih.gov These simulations are particularly useful for understanding how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules. nih.gov By simulating the system at various temperatures, one can observe phase transitions and analyze the ordering of the molecules, which is especially relevant for liquid crystal applications. nih.gov

In Silico Ligand-Target Interactions: Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. researchgate.net This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For pyrimidine derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been crucial in identifying potential protein targets and predicting their binding affinities. nih.gov For example, docking studies on pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have revealed key hydrogen bonding and hydrophobic interactions that contribute to their binding energy. nih.gov The binding mode prediction helps in understanding how the ligand fits into the active site of the protein and which residues it interacts with. nih.gov

Optoelectronic Properties and Organic Electronics

The electronic characteristics of 5-biphenyl-4-ylethynyl-pyrimidine make it a promising candidate for various applications in organic electronics. Its properties are largely dictated by the interplay between the electron-donating biphenyl group and the electron-accepting pyrimidine moiety, creating a "push-pull" system that influences its photophysical and charge transport behaviors.

Luminescent Characteristics and Photophysical Mechanisms

The luminescent properties of molecules like 5-biphenyl-4-ylethynyl-pyrimidine are of great interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. While specific data for this exact compound is not extensively documented, the photophysical behavior of analogous biphenyl and pyrimidine-containing molecules provides valuable insights.

Donor-acceptor substituted biphenyl derivatives are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. In the case of 5-biphenyl-4-ylethynyl-pyrimidine, the biphenyl unit acts as the electron donor and the pyrimidine ring as the acceptor. This ICT character can lead to strong fluorescence. The ethynyl linker facilitates electronic communication between the donor and acceptor moieties.

Studies on similar α-(N-biphenyl)-substituted 2,2′-bipyridines have shown intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in THF solutions. nih.gov The extension of the π-conjugation in the biphenyl moiety generally leads to a redshift in the emission maxima. nih.gov The photophysical properties of such compounds are often solvent-dependent, a phenomenon known as solvatochromism, which is characteristic of molecules with a significant change in dipole moment upon excitation.

The introduction of an electron-deficient pyrimidine ring can also serve to tune the optical properties of emissive materials. For instance, in transition metal complexes, the use of 2-ethynylpyrimidine (B1314018) ligands has been shown to blue-shift the emission compared to analogous pyridine-based ligands. mdpi.com This suggests that the pyrimidine core in 5-biphenyl-4-ylethynyl-pyrimidine plays a crucial role in determining the color and efficiency of its luminescence.

Table 1: Photophysical Data of Representative Biphenyl-Bipyridine Push-Pull Fluorophores nih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf, %) |

| 3a | 385 | 443 | 3891 | 35.4 |

| 3b | 387 | 450 | 3987 | 49.1 |

| 3h | 398 | 485 | 4615 | 23.6 |

| 3l | 410 | 505 | 4683 | 15.2 |

Data obtained in THE solution for α-(N-biphenyl)-substituted 2,2′-bipyridines, which are structurally related to 5-biphenyl-4-ylethynyl-pyrimidine.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in poor solvents or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.

While there is no direct report of AIE for 5-biphenyl-4-ylethynyl-pyrimidine, its structural components suggest a potential for such behavior. The biphenyl and pyrimidine rings are capable of rotational and vibrational motions in solution, which can quench fluorescence. Upon aggregation, the steric hindrance imposed by neighboring molecules could restrict these motions, leading to an AIE effect.

For example, α-(N-biphenyl)-substituted 2,2′-bipyridines, which share the biphenyl moiety, have demonstrated aggregation-induced emission enhancement (AIEE) activity. nih.gov This suggests that the biphenyl unit can contribute to AIE phenomena. The planar and rigid nature of the ethynyl linker could further promote ordered packing in the solid state, potentially favoring AIE.

Charge Transport Behavior and Molecular Conductance

The ability of a molecule to transport charge is fundamental to its application in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The charge transport properties of 5-biphenyl-4-ylethynyl-pyrimidine are expected to be influenced by its molecular structure and packing in the solid state.

Studies on single-molecule junctions using biphenyl-based molecules have provided insights into their conductance. For instance, [1,1'-biphenyl]-4,4'-dithiol has shown a pronounced conductance plateau near 0.01 G₀. nih.gov The conductance of such molecules is highly dependent on the nature of the end groups and their coupling to the electrodes. In asymmetrically substituted biphenyls, coherent coupling of electronic states through the entire molecule can lead to surprisingly high conductance. nih.gov

Liquid Crystalline Systems and Mesophase Behavior

The rigid, rod-like structure of 5-biphenyl-4-ylethynyl-pyrimidine makes it a potential candidate for forming liquid crystalline phases. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The mesophase behavior of a molecule is determined by its molecular geometry, intermolecular interactions, and the presence of flexible terminal chains.

Compounds containing biphenyl units are well-known to exhibit liquid crystalline properties. The introduction of a terminal pyrimidine group can influence the mesophase behavior due to its polarity and geometric shape. For instance, the replacement of a benzene ring with a pyridine (B92270) ring in a mesogenic core can alter the transition temperatures and the type of mesophase observed.

Studies on related systems, such as those containing a biphenyl-phenyl core, have shown the formation of smectic A phases. researchgate.net The thermal stability and range of the mesophases are sensitive to the length and nature of terminal alkyl chains. For example, in some pyridyl-based liquid crystal systems, an increase in the terminal alkoxy chain length can lead to a decrease in the stability of the nematic phase and an increase in the stability of the smectic A phase. researchgate.net

While the specific mesomorphic properties of 5-biphenyl-4-ylethynyl-pyrimidine have not been reported, its rigid core structure suggests that with appropriate terminal modifications, it could exhibit nematic or smectic phases. The investigation of such properties would be crucial for its potential application in display technologies and other responsive materials.

Table 2: Phase Transition Temperatures of Representative Biphenyl-Based Liquid Crystals nih.gov

| Compound | Phase Transitions (°C) |

| 5CB | Cr -28.5 N 32.7 I |

| 5CB-d₈ | Cr -19 N 28 I |

Data for 4′-pentyl-4-biphenylcarbonitrile (5CB) and its deuterated analog, demonstrating the influence of subtle molecular changes on mesophase behavior. Cr = Crystal, N = Nematic, I = Isotropic.

Sensor Technologies and Chemosensing Mechanisms

The potential of 5-biphenyl-4-ylethynyl-pyrimidine in sensor technologies stems from the possible modulation of its photophysical properties upon interaction with specific analytes. Pyridine and pyrimidine derivatives are known to have a high affinity for various ions and neutral species, making them effective components in chemosensors. nih.gov

The chemosensing mechanism could involve several processes. The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or as hydrogen bond acceptors. Upon binding of an analyte, the electronic properties of the pyrimidine ring would be altered, leading to a change in the intramolecular charge transfer character of the molecule. This, in turn, could result in a detectable change in the absorption or fluorescence spectrum (a colorimetric or fluorometric response).

Furthermore, if the compound exhibits AIE properties, the presence of an analyte could either disrupt the aggregates, leading to fluorescence quenching, or promote aggregation, leading to fluorescence enhancement. This "turn-off" or "turn-on" response is highly desirable for sensitive and selective detection. For instance, some α-(N-biphenyl)-substituted 2,2′-bipyridines have shown promise in the detection of nitroexplosives. nih.gov

Photoreactive Materials and Photo-Induced Reactions

The presence of the ethynyl and biphenyl groups in 5-biphenyl-4-ylethynyl-pyrimidine suggests that it could participate in photo-induced reactions, making it a candidate for photoreactive materials. The triple bond of the ethynyl group can undergo various photochemical reactions, such as cycloadditions or polymerizations, upon irradiation with light of a suitable wavelength.

Additionally, biphenyl systems themselves can be photoreactive. For example, biphenyl-2-yl isocyanide has been shown to undergo photo-isomerization to form phenanthridine (B189435) in the presence of a solvent. rsc.org While the substitution pattern in 5-biphenyl-4-ylethynyl-pyrimidine is different, this highlights the potential for photo-induced cyclization or rearrangement reactions within the biphenyl moiety.

Such photoreactivity could be harnessed for applications in photolithography, data storage, or the light-induced modification of material properties. The specific photoreactions that 5-biphenyl-4-ylethynyl-pyrimidine might undergo would need to be investigated experimentally, but its molecular structure certainly presents intriguing possibilities for the design of novel photoresponsive systems.

Supramolecular Chemistry and Crystal Engineering of 5 Biphenyl 4 Ylethynyl Pyrimidine Assemblies

Non-Covalent Interactions in Molecular Self-Assembly

Hydrogen bonding is a powerful and highly directional tool for constructing dynamic supramolecular architectures. uomphysics.net In the context of 5-biphenyl-4-ylethynyl-pyrimidine, the primary hydrogen bond acceptor sites are the two nitrogen atoms of the pyrimidine (B1678525) ring. While the core molecule lacks strong hydrogen bond donors, it can readily participate in hydrogen bonding networks when co-crystallized with suitable donor molecules (coformers).

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Assembly |

| N—H···N | Coformer N-H group | Pyrimidine Nitrogen | Strong | Forms robust, directional synthons |

| C—H···N | Aromatic C-H | Pyrimidine Nitrogen | Weak | Stabilizes crystal packing |

| C—H···O | Aromatic/Alkyl C-H | Coformer Carbonyl/etc. | Weak to Moderate | Contributes to network formation |

| C—H···π | Aromatic C-H | Biphenyl (B1667301)/Pyrimidine π-system | Weak | Stabilizes layered structures |

This table presents generalized data for interaction types relevant to the pyrimidine and biphenyl moieties based on established principles in supramolecular chemistry.

The extensive π-conjugated system of 5-biphenyl-4-ylethynyl-pyrimidine, encompassing both the biphenyl and pyrimidine rings, makes π-π stacking a dominant force in its molecular self-assembly. These interactions occur when the planar aromatic rings pack in a face-to-face or slipped-parallel arrangement, contributing significantly to the cohesive energy of the crystal. nih.gov

In the crystal structures of related linear molecules containing pyrimidine, π-π stacking between heterocyclic rings is a frequently observed phenomenon. researchgate.netnih.govnih.gov The manner of this packing can directly influence the material's photophysical properties by altering the transition moments between molecules. nih.gov The biphenyl group itself is well-known to participate in stabilizing intermolecular C-H⋅⋅⋅π contacts in the solid state. nih.gov The combination of the pyrimidine and biphenyl units can lead to hydrophobic interactions that further guide the assembly process, particularly in the design of new functional molecules. nih.gov These stacking interactions result in layered or columnar structures, which are of interest for applications in materials science.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). uomphysics.net The nitrogen atoms of the pyrimidine ring in 5-biphenyl-4-ylethynyl-pyrimidine are excellent halogen bond acceptors.

Studies on structurally analogous activated pyrimidines, such as 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine, have shown they can act as ditopic halogen-bond acceptors. nih.govnsf.gov When combined with diiodotetrafluorobenzene derivatives (halogen bond donors), these pyrimidines form 1:1 or 2:1 halogen-bonded cocrystals. nih.govnsf.gov In these structures, a strong and linear I···N halogen bond is formed, demonstrating that the pyrimidine moiety can serve as a reliable building block for constructing supramolecular polymers. nih.govnsf.gov

Beyond classical hydrogen and halogen bonds, other weak interactions such as Csp³–H⋯H–Csp³ contacts, sometimes referred to as H–H bonding, can play a role in the stabilization of crystal structures, particularly when bulky aliphatic groups are present in coformer molecules. nih.gov These varied interactions provide a rich toolkit for the fine-tuning of crystal packing.

Design and Construction of Supramolecular Architectures

The predictable nature of the non-covalent interactions discussed above allows for the rational design and construction of specific supramolecular architectures using 5-biphenyl-4-ylethynyl-pyrimidine as a primary building block. Crystal engineering strategies can be employed to control the dimensionality and functionality of the resulting solid-state materials.

Co-crystallization is a powerful technique in lattice engineering used to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. nih.gov By combining 5-biphenyl-4-ylethynyl-pyrimidine with carefully selected coformers, it is possible to generate novel crystalline solids with tailored architectures and properties.

The selection of a coformer is based on its ability to form predictable and robust supramolecular synthons—structural units formed by intermolecular interactions. For instance, the use of di-iodobenzene derivatives as coformers reliably produces halogen-bonded chains, where the pyrimidine nitrogen acts as the acceptor site. nih.govnsf.gov Similarly, coformers containing carboxylic acid or amide groups could be employed to form strong N-H···N or O-H···N hydrogen-bonded synthons with the pyrimidine ring. nih.gov This strategy has been successfully used to create a variety of cocrystals with pyrimidine-containing molecules, including pharmaceutical agents. nih.gov The formation of these new crystalline phases can be confirmed by techniques such as powder X-ray diffraction (PXRD), which will show a unique pattern distinct from the starting materials.

| Coformer Type | Key Interaction | Resulting Supramolecular Motif |

| Halogen Donors (e.g., Diiodobenzenes) | I···N Halogen Bond | 1D supramolecular polymers or discrete cocrystals. nih.govnsf.gov |

| Carboxylic Acids | O-H···N Hydrogen Bond | Heteromeric synthons (e.g., acid-pyrimidine dimers). |

| Amides/Amines | N-H···N Hydrogen Bond | Heteromeric synthons (e.g., amide-pyrimidine dimers). nih.gov |

| Other π-systems | π-π Stacking | Intercalated or segregated stacks. |

This table illustrates potential co-crystallization strategies for 5-biphenyl-4-ylethynyl-pyrimidine based on known interactions of the pyrimidine functional group.

Dynamic molecular crystals are ordered materials that can respond to external stimuli, often through the reversible formation and cleavage of non-covalent bonds within the crystal lattice. The construction of such materials relies on the use of interactions that are strong enough to ensure structural integrity but labile enough to allow for dynamic behavior.

The non-covalent interactions inherent to 5-biphenyl-4-ylethynyl-pyrimidine assemblies, particularly hydrogen and halogen bonds, are well-suited for this purpose. For example, the halogen-bonded supramolecular polymers formed with diiodobenzenes are held together by discrete, reversible I···N interactions. nsf.gov While not explicitly demonstrated for this specific compound, such systems have the potential to exhibit dynamic properties. The competition and cooperativity between different types of non-covalent bonds (e.g., hydrogen bonding vs. π-π stacking) can lead to the formation of polymorphs or transient crystalline forms, a hallmark of dynamic crystal systems. nih.gov The design of multi-component crystals using this building block opens a pathway toward materials whose structures could potentially be modulated by factors like temperature, pressure, or guest molecules.

Research Findings on 5-Biphenyl-4-ylethynyl-pyrimidine in Supramolecular Chemistry and Crystal Engineering Remain Undocumented

Despite a comprehensive search of scientific literature and chemical databases, no specific research has been published on the supramolecular chemistry, crystal engineering, host-guest recognition, or surface self-assembly of the chemical compound 5-Biphenyl-4-ylethynyl-pyrimidine.

The investigation into the specific properties and behaviors of 5-Biphenyl-4-ylethynyl-pyrimidine, as requested, yielded no direct studies or detailed findings. The structure of the molecule, featuring a pyrimidine ring linked to a biphenyl system via an ethynyl (B1212043) spacer, suggests a potential for interesting supramolecular interactions due to its rigidity, aromaticity, and potential for hydrogen bonding and π-π stacking. However, these possibilities have not been experimentally explored or reported in peer-reviewed literature.

Consequently, it is not possible to provide an article detailing the host-guest recognition phenomena or the mechanistic studies of its self-assembly on surfaces, as no such data is available in the public domain.

While general research exists on the supramolecular behavior of related compound classes such as pyrimidine derivatives and biphenyl assemblies, the strict focus on 5-Biphenyl-4-ylethynyl-pyrimidine cannot be scientifically addressed at this time.

Organometallic Chemistry and Coordination Polymers

Ligand Design and Coordination Modes of the Pyrimidine-Ethynyl-Biphenyl Scaffold

The design of the 5-Biphenyl-4-ylethynyl-pyrimidine scaffold is predicated on the synergistic interplay of its constituent parts. The pyrimidine (B1678525) ring, with its nitrogen atoms, serves as an effective coordination site for metal ions. researchgate.netinnovareacademics.in This has been observed in various pyrimidine-containing ligands used in transition-metal-catalyzed reactions, where the pyrimidine often acts as a directing group. researchgate.netresearchgate.net

The rigid ethynyl (B1212043) linker serves to extend the conjugated system, facilitating electronic communication between the pyrimidine and biphenyl (B1667301) groups. The biphenyl moiety, in turn, can enhance π-π stacking interactions, which is a crucial factor in the self-assembly of supramolecular structures and can influence the properties of the resulting materials. nih.gov This combination of a potentially electron-donating biphenyl group and an electron-withdrawing pyrimidine ring, connected by a conjugated linker, establishes a donor-acceptor framework. nih.gov

The coordination of 5-Biphenyl-4-ylethynyl-pyrimidine to a metal center is anticipated to occur primarily through one or both of the nitrogen atoms of the pyrimidine ring. The specific coordination mode will be influenced by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.

| Component | Function in Ligand Design |

| Pyrimidine Ring | Metal coordination site, directing group in catalysis. researchgate.netinnovareacademics.inresearchgate.netresearchgate.net |

| Ethynyl Linker | Rigid spacer, extends π-conjugation. |

| Biphenyl Group | Enhances π-stacking interactions, provides steric bulk. nih.gov |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with the 5-Biphenyl-4-ylethynyl-pyrimidine ligand would likely follow established methodologies for the formation of coordination compounds. A typical approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. researchgate.netekb.egmdpi.comresearchgate.net

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would be employed to confirm the coordination of the ligand to the metal center. A characteristic shift in the stretching frequency of the C=N bond within the pyrimidine ring upon complexation would be indicative of coordination. ekb.egmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be invaluable for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons, particularly those of the pyrimidine ring, would provide evidence of metal-ligand interaction. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties of the ligand and its metal complexes can be investigated using UV-Vis spectroscopy. The spectra would reveal information about the electronic transitions within the molecule and how they are perturbed by metal coordination. nih.gov

Elemental Analysis and Mass Spectrometry: These methods are crucial for determining the stoichiometry of the resulting metal complexes. ekb.eg

Electronic and Structural Properties of Organometallic Species

The electronic properties of organometallic species derived from 5-Biphenyl-4-ylethynyl-pyrimidine are of significant interest. The push-pull nature of the ligand, with the biphenyl and pyrimidine moieties, suggests that these complexes could exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT). nih.gov

Cyclic voltammetry is a key technique for probing the electrochemical behavior of these complexes, allowing for the determination of their oxidation and reduction potentials and the estimation of HOMO and LUMO energy levels. researchgate.netnih.govmdpi.com Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide deeper insights into the molecular geometry, electronic structure, and spectroscopic properties of these organometallic species. nih.govnih.govrsc.org The torsional angle of the biphenyl group is a critical structural parameter that can significantly impact the emissive properties of such systems. nih.gov

| Property | Investigative Technique |

| Electrochemical Behavior | Cyclic Voltammetry researchgate.netnih.govmdpi.com |

| Molecular Geometry | DFT Calculations nih.govnih.govrsc.org |

| Electronic Structure (HOMO/LUMO) | Cyclic Voltammetry, DFT Calculations researchgate.netnih.govmdpi.comrsc.org |

| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy, TD-DFT Calculations nih.govnih.gov |

Catalytic Applications of Metal-Pyrimidine-Ethynyl-Biphenyl Complexes (e.g., C-H Activation)

A significant potential application for metal complexes of 5-Biphenyl-4-ylethynyl-pyrimidine lies in the field of catalysis, particularly in C-H activation reactions. The pyrimidine moiety is a well-established directing group in transition-metal-catalyzed C-H functionalization. researchgate.netresearchgate.netrsc.org This directing ability allows for high regioselectivity in the modification of organic molecules.

Complexes of rhodium and iridium, in particular, have been shown to be effective catalysts for C-H activation reactions directed by nitrogen-containing heterocycles. researchgate.netresearchgate.net It is conceivable that metal complexes incorporating the 5-Biphenyl-4-ylethynyl-pyrimidine ligand could exhibit catalytic activity, with the pyrimidine ring guiding the metal center to a specific C-H bond, thereby facilitating its functionalization.

Development of Hybrid Organic-Inorganic Architectures and Metal-Organic Frameworks (MOFs)

The rigid, extended structure of 5-Biphenyl-4-ylethynyl-pyrimidine makes it an excellent candidate for the construction of hybrid organic-inorganic materials, including Metal-Organic Frameworks (MOFs). Both biphenyl-based linkers and pyrimidine-containing ligands have been successfully employed in the synthesis of MOFs. nih.govnih.govmdpi.com

The nitrogen atoms of the pyrimidine ring can act as coordination sites to link metal ions or clusters, while the rigid biphenyl-ethynyl backbone can enforce a specific geometry and porosity in the resulting framework. The development of MOFs based on this ligand could lead to materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. The synthesis would likely involve solvothermal or hydrothermal methods, reacting the ligand with a metal salt. nih.govmdpi.com The resulting MOFs could exhibit interesting structural topologies and potentially luminescent properties arising from the organic linker. mdpi.com

Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Outcomes

Enzyme Inhibition: Molecular Mechanisms and In Vitro Characterization

The pyrimidine (B1678525) scaffold is a core component of many molecules designed to inhibit enzyme activity. These are often developed to target enzymes crucial for cell proliferation and survival, such as protein kinases and enzymes involved in nucleotide biosynthesis. nih.govnih.gov

The characterization of pyrimidine-based enzyme inhibitors relies on a variety of robust in vitro assay methodologies. For protein kinase inhibitors, assays typically measure the phosphorylation of a substrate. This can be achieved through methods like radioactivity-based assays using ³²P-ATP, or non-radioactive methods such as fluorescence resonance energy transfer (FRET), and enzyme-linked immunosorbent assays (ELISA) which quantify the phosphorylated product.

For inhibitors of enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), common in vitro assays are spectrophotometric. These assays monitor the reduction of a substrate, like 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate, resulting in a measurable change in absorbance. nih.gov The inhibitory potential of a compound is determined by measuring the enzyme's activity across a range of inhibitor concentrations to calculate the IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. rsc.org

The molecular interactions between pyrimidine-based inhibitors and their target enzymes are fundamental to their mechanism of action. In the case of protein kinases, these inhibitors often act as ATP-competitive ligands, binding to the ATP-binding pocket in the enzyme's catalytic domain. The pyrimidine core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The biphenyl (B1667301) and ethynyl (B1212043) groups would be expected to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

For enzymes like DHODH, inhibitors can bind within a hydrophobic tunnel that leads to the ubiquinone binding site, thereby acting as non-competitive or uncompetitive inhibitors with respect to dihydroorotate. nih.gov Computational modeling and molecular docking studies are frequently employed to visualize these binding modes, predicting and explaining the structure-activity relationships (SAR) observed in a series of related compounds. rsc.orgmdpi.com These studies help to rationalize how modifications to the core structure, such as the addition of the biphenyl-ethynyl moiety, can influence binding affinity and specificity.

Cellular Target Identification and Pathway Perturbation Studies (In Vitro Models)

The biological effects of compounds like 5-Biphenyl-4-ylethynyl-pyrimidine are ultimately defined by their impact on cellular functions. In vitro cell-based assays are essential for identifying cellular targets and understanding how these molecules perturb signaling pathways.

The primary cellular effect of mGluR5 NAMs is the blockade of the receptor's signaling cascade. mGluR5 is coupled to Gαq proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. nih.gov A key in vitro assay measures the ability of a NAM to inhibit this Ca²⁺ mobilization in response to an mGluR5 agonist like quisqualate. nih.gov This is often performed using a fluorescent calcium indicator in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Development

The development of bioactive scaffolds based on the pyrimidine core has been a subject of intense research. The substitution at various positions of the pyrimidine ring with different functional groups significantly influences the biological activity. The general structure of 5-biphenyl-4-ylethynyl-pyrimidine suggests several points for modification to explore SAR.

The pyrimidine ring itself is a key pharmacophore found in many endogenous molecules, which allows pyrimidine derivatives to interact with various biological targets like enzymes and genetic material. nih.gov The substitution pattern on the pyrimidine ring is crucial for its biological activity. For instance, in a series of N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamines, the substitution at the 4, 5, and 6 positions was critical for their activity as dual inhibitors of HER-1/HER-2 tyrosine kinases. nih.gov

The ethynyl linker at the 5-position of the pyrimidine ring is a rigid and linear group that can orient the biphenyl moiety in a specific direction, which is often important for binding to target proteins. Alkynylpyrimidine derivatives have been developed as potent and selective inhibitors of the Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis. nih.gov This suggests that the ethynyl group plays a crucial role in positioning the substituent for effective interaction with the kinase's ATP-binding site.

The biphenyl group is a common feature in many pharmacologically active compounds, often contributing to hydrophobic interactions with the target protein. In a study of 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR), the phenyl group was found to bind within a narrow ATP-binding site. nih.gov The biphenyl moiety in 5-biphenyl-4-ylethynyl-pyrimidine could similarly engage in hydrophobic interactions within the active site of its biological target. The substitution on the biphenyl ring can also modulate activity. For example, in a series of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, the nature of the substituent 'X' on the second phenyl ring was found to be important for their antimycobacterial activity.

The table below summarizes the SAR of related pyrimidine and biphenyl derivatives, highlighting the importance of different structural features for their biological activity.

| Compound Series | Key Structural Features | Biological Activity | SAR Insights |

| N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamines nih.gov | Substitution at positions 4, 5, and 6 of the pyrimidine ring. | HER-1/HER-2 tyrosine kinase inhibition | The specific substitution pattern is critical for dual inhibitory activity. |

| Alkynylpyrimidine amides nih.gov | Ethynyl linker at the 5-position of the pyrimidine ring. | Tie-2 kinase inhibition | The ethynyl group acts as a rigid linker to orient the substituent for optimal binding. |

| 1-Phenylbenzimidazoles nih.gov | Phenyl group and substitution at the 5-position of the benzimidazole (B57391) ring. | PDGFR inhibition | The phenyl group binds in a hydrophobic pocket, and there is bulk tolerance for substituents at the 5-position. |

Antimicrobial and Anti-inflammatory Properties: Mechanistic Insights from In Vitro Models

Antimicrobial Properties

Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov One of the key mechanisms of action for some pyrimidine-based antimicrobial agents is the inhibition of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a crucial protein that forms the Z-ring at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

A class of 2,4,6-trisubstituted pyrimidine-quinuclidine scaffold compounds were identified as FtsZ inhibitors. nih.gov Further studies on a pyrimidine-linked quinuclidine (B89598) derivative showed that it was active against multiple antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentrations (MICs) of 24 μg/mL. nih.gov The mechanism was confirmed to be the prevention of FtsZ protofilament formation, which impairs Z-ring formation and inhibits bacterial division. nih.gov

The table below presents the antimicrobial activity of a representative pyrimidine-based FtsZ inhibitor.

| Compound | Bacterial Strain | MIC (μg/mL) | Proposed Mechanism of Action |

| Quinuclidine 1 nih.gov | MRSA | 24 | Inhibition of FtsZ protofilament formation |

| Quinuclidine 1 nih.gov | VRE | 24 | Inhibition of FtsZ protofilament formation |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govtandfonline.com

Several studies have reported on pyrimidine derivatives as selective COX-2 inhibitors. For example, a series of pyrimidine derivatives, L1 and L2, showed high selectivity towards COX-2, comparable to the known COX-2 inhibitor meloxicam. dntb.gov.uanih.gov In addition to inhibiting COX-2, these compounds also demonstrated antioxidant properties by reducing the levels of reactive oxygen species (ROS) in an inflammatory model. dntb.gov.uanih.gov

Another study on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives also identified compounds with selective COX-2 inhibitory activity. ijper.org The substitution pattern on the phenyl ring attached to the pyrimidine core was found to influence the potency and selectivity of COX-2 inhibition. ijper.org

The anti-inflammatory activity of some pyrimidine derivatives also involves the inhibition of other inflammatory pathways, such as the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway and the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

The table below summarizes the in vitro anti-inflammatory activity of some pyrimidine derivatives.

| Compound Series | Target | IC50 / Activity | Proposed Mechanism of Action |

| Pyrimidine derivatives L1 and L2 dntb.gov.uanih.gov | COX-2 | High selectivity, comparable to meloxicam | Selective inhibition of COX-2, antioxidant activity |

| 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative 5 ijper.org | COX-2 | IC50 = 42.19 µM (Selectivity Index = 4.81) | Selective inhibition of COX-2 |

| 5-alkyl-4-oxo-4,5-dihydro- tandfonline.comdntb.gov.uanih.govtriazolo[4,3-a]quinoxaline-1-carboxamide derivative 6p nih.gov | NO, TNF-α, IL-6 | Potent inhibition of release | Inhibition of COX-2 and iNOS, downregulation of MAPK pathway |

Q & A

What are the key considerations for designing synthetic routes to 5-Biphenyl-4-ylethynyl-pyrimidine, and how can reaction efficiency be optimized?

Level: Basic

Answer:

Synthetic routes typically involve cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group to the pyrimidine core. Optimization requires:

- Catalyst screening : Test Pd/Cu-based catalysts with varying ligands (e.g., PPh₃, Xantphos) to improve yield .

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (THF) for steric control .

- Factorial design : Use a 2³ factorial design to assess interactions between temperature (80–120°C), reaction time (12–24 hrs), and catalyst loading (1–5 mol%) .

- In-line monitoring : Employ HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

How can computational chemistry methods guide the synthesis and functionalization of 5-Biphenyl-4-ylethynyl-pyrimidine?

Level: Advanced

Answer:

Computational approaches reduce trial-and-error experimentation:

- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for ethynyl group addition .

- AI-driven optimization : Train machine learning models on historical reaction data (e.g., solvent polarity, steric effects) to predict optimal conditions for new derivatives .

- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to prevent decomposition during exothermic steps .

What analytical techniques are critical for characterizing 5-Biphenyl-4-ylethynyl-pyrimidine and confirming its purity?

Level: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify biphenyl and ethynyl connectivity; compare chemical shifts with density functional theory (DFT)-predicted values .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and detect trace byproducts .

- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., π-π stacking) .

- HPLC-PDA : Use C18 columns with UV detection (254 nm) to quantify purity (>95%) and identify polar impurities .

How should researchers address contradictory biological activity data for 5-Biphenyl-4-ylethynyl-pyrimidine in enzyme inhibition assays?

Level: Advanced

Answer:

Contradictions may arise from assay conditions or compound stability:

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements to rule out false positives/negatives .

- Solvent controls : Test DMSO (common solvent) for interference at concentrations >1% v/v .

- Stability analysis : Incubate the compound in assay buffer (pH 7.4, 37°C) for 24 hrs and re-analyze via LC-MS to check degradation .

- Enzyme kinetics : Compare Michaelis-Menten plots with/without inhibitor to distinguish competitive vs. non-competitive mechanisms .

What advanced methodologies can elucidate the environmental stability and degradation pathways of 5-Biphenyl-4-ylethynyl-pyrimidine?

Level: Advanced

Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for biphenyl fragmentation or ethynyl oxidation .

- Microscale thermophoresis (MST) : Measure binding affinity to humic acids to predict soil adsorption and persistence .

- Computational toxicology : Use EPI Suite to estimate biodegradation half-life and prioritize experimental testing .

How can researchers integrate 5-Biphenyl-4-ylethynyl-pyrimidine into materials science applications, such as organic electronics?

Level: Advanced

Answer:

- Bandgap tuning : Calculate HOMO/LUMO levels via DFT to assess suitability for hole/electron transport layers in OLEDs .

- Thin-film characterization : Use AFM and grazing-incidence XRD to analyze morphology and crystallinity in spin-coated films .

- Device testing : Fabricate prototype solar cells with ITO/PEDOT:PSS/compound/Al structure; measure J-V curves under AM1.5G illumination .

What strategies improve reproducibility in synthesizing 5-Biphenyl-4-ylethynyl-pyrimidine derivatives?

Level: Basic

Answer:

- Standardized protocols : Document exact catalyst batches, solvent drying methods, and inert atmosphere conditions (Ar vs. N₂) .

- Byproduct profiling : Use GC-MS to identify common side products (e.g., homocoupled biphenyls) and adjust stoichiometry .

- Open-source data sharing : Publish raw NMR/MS files in public repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.